

Application Note: Determination of Decoquinate Residues in Animal Tissues by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Decoquinate	
Cat. No.:	B1670147	Get Quote

Introduction

Decoquinate is a quinolone-based coccidiostat widely used in veterinary medicine to prevent and treat coccidiosis in poultry and other livestock.[1][2] The use of this drug can lead to the presence of residues in edible tissues, necessitating sensitive and reliable analytical methods to ensure food safety and compliance with regulatory limits.[1][2] This application note details a robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of **decoquinate** residues in animal tissues, such as chicken muscle, liver, and kidney. The described protocol provides high sensitivity, specificity, and accuracy, making it suitable for routine monitoring and residue depletion studies.

Principle

The method involves the extraction of **decoquinate** from homogenized tissue samples using a liquid-liquid extraction (LLE) procedure with acetonitrile. The resulting extract is then purified using solid-phase extraction (SPE) to remove matrix interferences. The purified extract is analyzed by LC-MS/MS in the positive electrospray ionization (ESI+) mode, with detection and quantification performed using multiple reaction monitoring (MRM).

Experimental Protocols Sample Preparation

The sample preparation protocol involves an initial extraction followed by a cleanup step.

a. Extraction

- Weigh 2.0 g of homogenized tissue sample into a 50 mL polypropylene centrifuge tube.
- Add 10 mL of acetonitrile to the tube.
- Homogenize the mixture using a vortex mixer at 1000 rpm for 1 minute.
- Centrifuge the sample for 15 minutes at 3600 g and 4°C.[3]
- Carefully collect the supernatant for the subsequent cleanup step.
- b. Solid-Phase Extraction (SPE) Cleanup
- Condition an Oasis HLB SPE cartridge (3 cm³, 60 mg) by passing 3 mL of methanol followed by 3 mL of water.[3]
- Load the entire supernatant from the extraction step onto the conditioned SPE cartridge.[3]
- Wash the cartridge with 5 mL of 1.25% ammonia solution.
- Dry the cartridge under vacuum for 2 minutes.[3]
- Elute the analyte with 5 mL of methanol.[3]
- Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 1 mL of a 50:50 (v/v) methanol/water mixture.[3]
- Vortex the reconstituted sample and sonicate for 5 minutes before injection into the LC-MS/MS system.[3]

LC-MS/MS Analysis

a. Liquid Chromatography (LC) Conditions

Parameter	Value
Column	XTerra C18 (or equivalent), 2.1 x 100 mm, 3.5 μm
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Flow Rate	0.3 mL/min
Injection Volume	10 μL
Column Temperature	30°C
Gradient Program	Time (min)
0.0	
1.0	_
14.0	_
20.0	_
20.1	_
22.0	

b. Mass Spectrometry (MS) Conditions

Parameter	Value	
Ionization Mode	Electrospray Ionization (ESI), Positive	
Ion Source Temperature	600°C	
Nebulizer Gas	45 psi	
Heater Gas	45 psi	
Detection Mode	Multiple Reaction Monitoring (MRM)	

c. MRM Transitions for ${\bf Decoquinate}$

Analyte	Precursor Ion (Q1) m/z	Product Ion (Q3) m/z	Polarity
Decoquinate	418	372	Positive
Decoquinate (Qualifier)	418	288	Positive

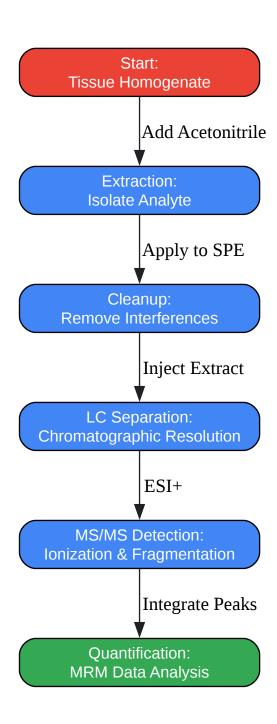
Data Presentation

The following tables summarize the quantitative data from method validation studies.

Table 1: Method Performance Characteristics

Parameter	Result
Linearity Range	1 - 200 μg/L
Correlation Coefficient (r²)	> 0.99
Limit of Detection (LOD)	0.25 - 1 μg/kg
Limit of Quantification (LOQ)	0.5 - 2.5 μg/kg

Table 2: Recovery and Precision in Chicken Tissues


Spiked Level (μg/kg)	Tissue	Recovery (%)	RSD (%)
1	Muscle	78.2 - 85.3	< 10.4
10	Muscle	90.5 - 107.4	< 15
100	Muscle	95.1 - 104.9	< 15
1	Liver	85.3 - 104.9	< 10.4
10	Liver	92.3 - 106.2	< 15
100	Liver	96.8 - 103.5	< 15

Data compiled from multiple sources for illustrative purposes.[4][5]

Visualizations

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Qualitative and Quantitative Determination of Decoquinate in Chicken Tissues by Gas Chromatography Tandem Mass Spectrometry PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. sciex.com [sciex.com]
- 4. Residue depletion of decoquinate in chicken tissues after oral administration PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Note: Determination of Decoquinate Residues in Animal Tissues by LC-MS/MS]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670147#lc-ms-ms-method-for-decoquinate-residue-analysis-in-tissues]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com